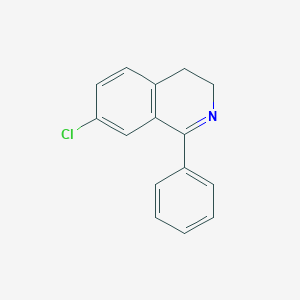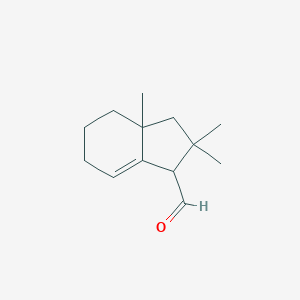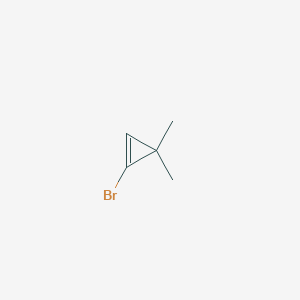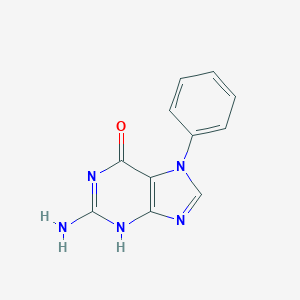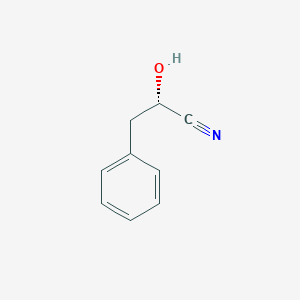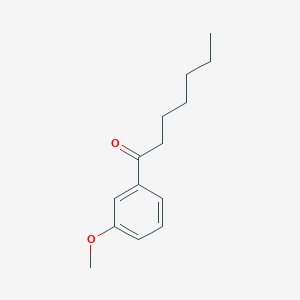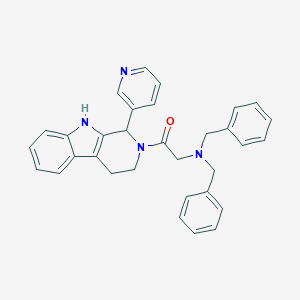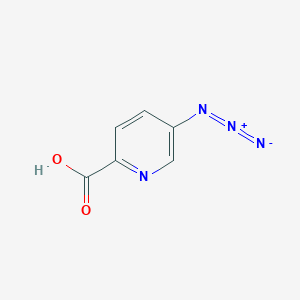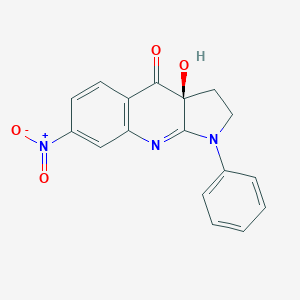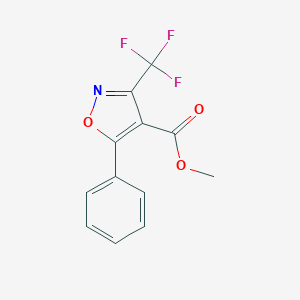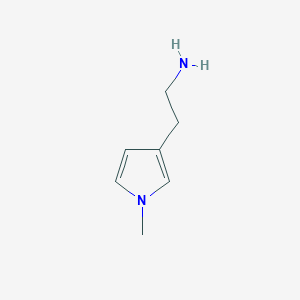
1H-Pyrrole-3-ethanamine, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-ethanamine, 1-methyl-, also known as 1-Methyl-1H-pyrrole-3-ethanamine, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological disorders.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. Additionally, it has been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1H-Pyrrole-3-ethanamine, 1-methyl- are largely dependent on its interaction with the serotonin receptor and the resulting increase in neurotransmitter levels in the brain. These effects include an increase in mood, arousal, and attention, as well as a decrease in anxiety and depression. However, the drug can also have negative effects such as insomnia, agitation, and addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-Pyrrole-3-ethanamine, 1-methyl- in lab experiments is its potent and selective agonist activity at the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, the drug's psychoactive effects and potential for addiction can make it difficult to use in certain experiments, and caution must be taken to ensure proper handling and disposal.
Future Directions
There are several future directions for the study of 1H-Pyrrole-3-ethanamine, 1-methyl-. One area of interest is the development of more selective agonists of the serotonin receptor that can be used to study the specific roles of different subtypes of the receptor. Additionally, the drug's potential for use in the treatment of various neurological disorders warrants further investigation, particularly in the development of new therapeutic agents that can target the serotonin receptor more specifically and effectively. Finally, the drug's potential for abuse and addiction highlights the need for further research into its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 1H-Pyrrole-3-ethanamine, 1-methyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1H-Pyrrole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Scientific Research Applications
1H-Pyrrole-3-ethanamine, 1-methyl- has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, sleep, and appetite. Additionally, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
properties
CAS RN |
103717-87-9 |
|---|---|
Product Name |
1H-Pyrrole-3-ethanamine, 1-methyl- |
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
InChI Key |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
Canonical SMILES |
CN1C=CC(=C1)CCN |
synonyms |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



